molecular formula C22H16N4O2S2 B2478418 1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine CAS No. 1105199-64-1

1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine

Cat. No. B2478418
CAS RN: 1105199-64-1
M. Wt: 432.52
InChI Key: VKICFZOSBVPIOM-UHFFFAOYSA-N
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Description

The compound “1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and in some cases, this is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but not well-known transformation .

Scientific Research Applications

Synthesis and Drug Discovery

Sulfonamides, including compounds with structures similar to "1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine," are significant in drug discovery due to their wide range of biological activities. Research focuses on developing new synthesis strategies for spiropiperidines, as these structures are explored for their potential in medicinal chemistry, particularly in drug discovery programs (Griggs, Tape, & Clarke, 2018). The interest in these compounds is due to their three-dimensional chemical space, which is valuable for creating molecules with specific biological activities.

Biological Activities

Sulfonamide compounds, including derivatives and structurally related molecules, exhibit a range of biological activities. They have been utilized as bacteriostatic antibiotics and have found applications in treating bacterial infections. Beyond their antimicrobial properties, sulfonamides also possess antifungal, antiparasitic, antioxidant, and antitumor properties. This diversity underscores their importance in pharmaceuticals and their potential in developing new therapeutic agents (Gulcin & Taslimi, 2018).

Environmental and Health Impact

The presence and impact of sulfonamides in the environment, particularly due to agricultural use, have been a subject of study. These investigations aim to understand the environmental fate of sulfonamides and their effects on microbial populations, which could pose risks to human health. Despite their beneficial uses, the persistence of sulfonamides in the environment and their potential to cause microbial resistance highlight the need for careful management and further research (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name

N-(4-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-26-21(28)20-17(11-18(30-20)15-5-3-2-4-6-15)25-22(26)29-13-19(27)24-16-9-7-14(12-23)8-10-16/h2-11H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKICFZOSBVPIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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